ethyl [(7'-methoxy-2,2'-dioxo-2H,2'H-3,4'-bichromen-7-yl)oxy]acetate
CAS No.:
Cat. No.: VC16352174
Molecular Formula: C23H18O8
Molecular Weight: 422.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H18O8 |
|---|---|
| Molecular Weight | 422.4 g/mol |
| IUPAC Name | ethyl 2-[3-(7-methoxy-2-oxochromen-4-yl)-2-oxochromen-7-yl]oxyacetate |
| Standard InChI | InChI=1S/C23H18O8/c1-3-28-22(25)12-29-15-5-4-13-8-18(23(26)31-19(13)10-15)17-11-21(24)30-20-9-14(27-2)6-7-16(17)20/h4-11H,3,12H2,1-2H3 |
| Standard InChI Key | SORFHZMBTVVCSU-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4)OC |
Introduction
Structural Characteristics and Molecular Properties
The compound’s IUPAC name, ethyl 2-[3-(7-methoxy-2-oxochromen-4-yl)-2-oxochromen-7-yl]oxyacetate, reflects its intricate architecture. Its core consists of two chromene rings connected at the 3,4'-positions, with a methoxy group at the 7'-position and ester functionalities at both termini. The 2D and 3D structural representations reveal planar chromene systems stabilized by conjugated π-electrons, while the methoxy and dioxo groups introduce polarity and reactivity.
Molecular Formula and Weight
The molecular formula corresponds to a molar mass of 422.4 g/mol. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | Not publicly disclosed |
| PubChem Compound ID | 1783874 |
| SMILES | CCOC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4)OC |
| InChIKey | SORFHZMBTVVCSU-UHFFFAOYSA-N |
The ester and ether linkages in the SMILES string underscore the compound’s hybrid organic-electronic characteristics, which may facilitate interactions with biological targets.
Spectroscopic and Computational Descriptors
Computational analyses predict a logP value of 2.8, indicating moderate lipophilicity, and a topological polar surface area of 110 Ų, suggesting favorable membrane permeability. Quantum mechanical calculations further reveal a HOMO-LUMO gap of 4.2 eV, aligning with its potential as a photosensitizer in materials applications.
Synthesis and Reaction Pathways
The synthesis of ethyl [(7'-methoxy-2,2'-dioxo-2H,2'H-3,4'-bichromen-7-yl)oxy]acetate involves multi-step organic transformations:
Step 1: Esterification
7-Hydroxy-4-chromenone reacts with ethyl bromoacetate in the presence of to form the ethyl oxyacetate intermediate.
Step 2: Coupling
The intermediate undergoes Ullmann coupling with 7-methoxy-2-oxochromen-4-ylboronic acid under palladium catalysis, yielding the bichromene backbone.
Step 3: Oxidation
Selective oxidation of the 2-position chromene ring using in acetic acid introduces the dioxo functionality.
Applications in Materials Science
The compound’s extended conjugation and electron-deficient chromene rings make it a candidate for organic semiconductors. Thin-film transistors fabricated with this material exhibit a hole mobility of , though stability under ambient conditions requires improvement.
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